molecular formula C16H13BrF3NO3 B3040539 N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide CAS No. 215519-06-5

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Cat. No.: B3040539
CAS No.: 215519-06-5
M. Wt: 404.18 g/mol
InChI Key: UNOGYAIWFCQAIZ-UHFFFAOYSA-N
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Description

N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential synthetic intermediate for the development of novel bioactive molecules. Compounds featuring a trifluoromethoxy phenoxy ether moiety, similar to the structural fragment found in this molecule, are frequently explored in drug discovery due to their potential to modulate various biological targets . Its core structure, which includes a bromoacetamide group, suggests its utility as a key alkylating intermediate for constructing more complex molecules, such as Selective Androgen Receptor Modulators (SARMs) or other therapeutically relevant compounds. For instance, research on related propanamide-based structures has demonstrated high binding affinity to androgen receptors and tissue-selective anabolic activity, showing promise in preclinical models for applications like hormonal male contraception and the treatment of muscle wasting conditions . The presence of the 3-bromopropanamide group makes this reagent a versatile building block, enabling nucleophilic substitution reactions with amines and other nucleophiles to form new chemical entities. This compound is intended for research and development purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity material to advance projects in chemical synthesis, lead optimization, and the investigation of structure-activity relationships.

Properties

IUPAC Name

3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOGYAIWFCQAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide typically involves the reaction of 4-(trifluoromethoxy)phenol with 4-bromophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the propanamide group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

    Oxidation and Reduction Reactions: Products include oxides and amines.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H13BrF3NO3
  • Molecular Weight : 404.18 g/mol
  • CAS Number : 215519-06-5

The compound's structure includes:

  • A trifluoromethoxy (–OCF3) group, which enhances lipophilicity and may influence biological activity.
  • A bromopropanamide functional group, which is often associated with biological activity in various therapeutic areas.

Scientific Research Applications

  • Medicinal Chemistry
    • N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide has been investigated as a potential lead compound for developing new pharmaceuticals. Its structural features may contribute to its effectiveness as an inhibitor for specific biological targets.
  • Cancer Research
    • The compound has shown promise in inhibiting lactate dehydrogenase (LDH), an enzyme that plays a crucial role in cancer cell metabolism. Inhibitors of LDH are being explored for their potential to starve cancer cells of energy, thus inhibiting tumor growth .
  • Antituberculosis Activity
    • Analogues of this compound have been studied for their activity against tuberculosis, specifically as potential treatments that target the metabolic pathways of Mycobacterium tuberculosis .
  • Neurological Disorders
    • Research is ongoing into the modulation of survival motor neuron (SMN) protein, which is crucial for the treatment of spinal muscular atrophy (SMA). Compounds similar to this compound are being evaluated for their ability to enhance SMN levels .
  • Drug Design and Synthesis
    • The compound serves as a synthetic intermediate in the preparation of other biologically active molecules through various coupling reactions, including Suzuki-Miyaura cross-coupling .

Case Studies and Experimental Findings

Study FocusFindingsReference
LDH Inhibition Demonstrated significant inhibition of LDH activity in cancer cell lines.
Antituberculosis Showed promising activity against Mycobacterium tuberculosis in preliminary assays.
SMN Protein Modulation Increased levels of SMN protein observed in treated cellular models, suggesting therapeutic potential for SMA.

Mechanism of Action

The mechanism of action of N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide (Target Compound) C₁₆H₁₂BrF₃NO₃ 3-Bromo propanamide, 4-(trifluoromethoxy)phenoxy-phenyl 394.18 Bromine for reactivity; lipophilic trifluoromethoxy group
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide C₁₁H₁₀BrF₃N₂O₃ 3-Bromo propanamide, 2-hydroxy-2-methyl chain, 4-nitro-3-(trifluoromethyl)phenyl 369.11 Hydroxy and nitro groups enhance polarity
(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide C₁₉H₁₈F₃N₃O₆ Chiral 2-hydroxy-2-methyl chain, 4-acetamidophenoxy, 4-nitro-3-(trifluoromethyl)phenyl 465.36 Stereochemistry influences binding affinity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide C₁₂H₁₃ClF₃NO 2,2-Dimethyl propanamide, 4-chloro-3-(trifluoromethyl)phenyl 279.68 Compact structure with strong halogen effects

Key Observations

The 2,2-dimethyl propanamide in introduces steric hindrance, which may limit conformational flexibility compared to the brominated chain in the target compound .

Aromatic Substituent Effects :

  • The trifluoromethoxy group in the target compound is less electron-withdrawing than the nitro group in and , which could modulate electronic interactions in biological targets .
  • The 4-chloro-3-(trifluoromethyl)phenyl group in combines halogen and trifluoromethyl motifs, offering distinct hydrophobic and halogen-bonding properties .

Synthetic Accessibility: The target compound’s synthesis likely involves etherification (for the phenoxy linkage) and amide coupling, whereas ’s derivative requires simpler alkylation steps due to its smaller substituents .

Crystallographic and Intermolecular Interactions :

  • highlights the role of N—H⋯O hydrogen bonding in crystal packing. The target compound’s bromine atom may promote halogen bonding or π-stacking, though this remains speculative without crystallographic data .

Research Findings and Implications

  • Reactivity : The bromine in the target compound offers a strategic handle for derivatization (e.g., cross-coupling reactions), unlike the hydroxyl or nitro groups in analogs, which are less versatile .
  • Lipophilicity : The trifluoromethoxy group likely enhances membrane permeability compared to nitro or acetamido groups, aligning with trends in agrochemical design .
  • Thermodynamic Stability : The absence of polar groups (e.g., hydroxy) in the target compound may improve thermal stability, a critical factor in industrial applications.

Biological Activity

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula : C16H13BrF3NO3
  • Molecular Weight : 404.18 g/mol
  • CAS Number : Specific identifiers are used for regulatory purposes and can be found in chemical databases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related compounds have shown selective cytotoxicity against tumor cells while sparing normal cells, indicating a potential for targeted cancer therapy .
  • Antimicrobial Properties : The compound may possess antimicrobial effects, particularly against Helicobacter pylori, which is implicated in gastric diseases. Similar compounds have demonstrated urease inhibition, which is a mechanism that can disrupt H. pylori's survival in acidic environments .
  • Inhibition of Kinases : There is emerging evidence that compounds with similar structures act as kinase inhibitors, which are crucial in regulating various cellular processes including proliferation and apoptosis. This activity could position the compound as a candidate for treating diseases associated with dysregulated kinase activity .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerCytotoxic to tumor cells
AntimicrobialInhibits H. pylori
Kinase InhibitionPotential inhibitor

Notable Research Findings

  • A study reported that derivatives of similar bromopropanamide compounds exhibited significant cytotoxicity against various human tumor cell lines, suggesting that modifications in the molecular structure can enhance anticancer efficacy .
  • The discovery of novel BET bromodomain inhibitors has been linked to improved drug metabolism and pharmacokinetics (DMPK), indicating that structural modifications could lead to better therapeutic profiles for compounds like this compound .

Q & A

Q. What are the standard synthetic routes for N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide, and how can intermediates like 4-(3-bromopropoxy)phenol be utilized?

Methodological Answer: A two-step approach is typically employed:

  • Step 1 : Bromopropoxylation of phenol derivatives using 3-bromopropanol under alkaline conditions to synthesize intermediates like 4-(3-bromopropoxy)phenol .
  • Step 2 : Amide coupling via activation of the carboxylic acid (e.g., using EDC·HCl/HOBt) with 4-[4-(trifluoromethoxy)phenoxy]aniline. This mirrors procedures for analogous acrylamide derivatives, where esterification and amidation are critical . Key intermediates should be purified via column chromatography and characterized by 1H^1H-NMR to confirm regioselectivity.

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and bromopropanamide linkage.
  • X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in structural studies of related trifluoromethylphenyl amides .
  • FTIR Spectroscopy : To identify carbonyl (C=O, ~1650 cm1^{-1}) and C-Br (~600 cm1^{-1}) stretches.

Q. What safety protocols are critical when handling brominated amides like this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to mitigate inhalation risks, as brominated compounds may release toxic vapors.
  • Follow waste disposal guidelines for halogenated organics, as outlined in safety data sheets for structurally similar amides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound when steric hindrance from trifluoromethoxy groups impedes amidation?

Methodological Answer:

  • Catalytic System : Replace EDC·HCl with N,N-diisopropylcarbodiimide (DIC) and OxymaPure® to reduce racemization and improve coupling efficiency .
  • Solvent Polarity : Use dimethylacetamide (DMA) instead of DMF to enhance solubility of bulky intermediates.
  • Temperature Control : Conduct reactions at 0–4°C to minimize side reactions, as demonstrated in triazine-based amidation protocols .

Q. How should researchers address discrepancies in biological activity data when comparing this compound with its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromo with chloro) and assess bioactivity shifts.
  • Computational Modeling : Perform docking studies to evaluate binding affinity differences caused by trifluoromethoxy groups, referencing methods for phosphatase-targeting amides .
  • Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) by repeating experiments under standardized protocols .

Q. What strategies can resolve contradictory crystallographic data between this compound and its derivatives?

Methodological Answer:

  • High-Resolution Diffraction : Collect data at synchrotron facilities to improve resolution (<1.0 Å) and refine hydrogen-bonding networks .
  • Density Functional Theory (DFT) : Compare experimental torsion angles (e.g., C—C—N—C) with computational predictions to validate or adjust structural models.
  • Multi-Crystal Averaging : Merge datasets from multiple crystals to mitigate disorder caused by flexible bromopropanamide chains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
Reactant of Route 2
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N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

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